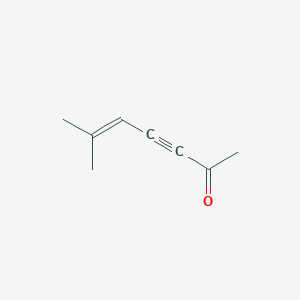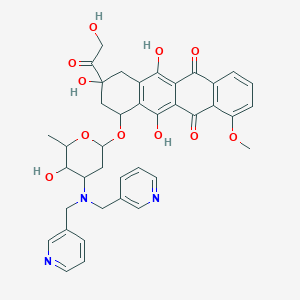
N,N-Bis(3-pyridylmethyl)adriamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(3-pyridylmethyl)adriamycin (BPMD) is a chemical compound that belongs to the anthracycline family of drugs. BPMD is a synthetic molecule that has been developed as an anticancer agent. It has shown promising results in preclinical studies and is being evaluated for its potential use in the treatment of various cancers.
Wirkmechanismus
N,N-Bis(3-pyridylmethyl)adriamycin exerts its anticancer effects by intercalating into the DNA of cancer cells and inhibiting DNA synthesis. It also induces DNA damage by generating free radicals that react with DNA. N,N-Bis(3-pyridylmethyl)adriamycin has been shown to be effective in inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N,N-Bis(3-pyridylmethyl)adriamycin prevents cancer cells from dividing and proliferating.
Biochemische Und Physiologische Effekte
N,N-Bis(3-pyridylmethyl)adriamycin has been shown to have significant biochemical and physiological effects on cancer cells. It has been shown to induce DNA damage, inhibit DNA synthesis, and induce apoptosis. N,N-Bis(3-pyridylmethyl)adriamycin has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of topoisomerase II, N,N-Bis(3-pyridylmethyl)adriamycin prevents cancer cells from dividing and proliferating.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Bis(3-pyridylmethyl)adriamycin has several advantages for use in lab experiments. It is a synthetic molecule that can be easily synthesized and purified. It has also been shown to be effective in killing cancer cells in preclinical studies. However, N,N-Bis(3-pyridylmethyl)adriamycin has some limitations for use in lab experiments. It is a highly toxic compound that requires careful handling and disposal. It also has limited solubility in water, which can make it difficult to use in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on N,N-Bis(3-pyridylmethyl)adriamycin. One potential direction is to investigate its effectiveness in combination with other anticancer drugs. It may also be useful to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a targeted therapy for specific types of cancer. Another potential direction is to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a radioprotective agent, which could be useful in the treatment of cancer patients undergoing radiation therapy. Finally, it may be useful to investigate the potential of N,N-Bis(3-pyridylmethyl)adriamycin as a diagnostic tool for cancer, as it has been shown to have high affinity for cancer cells.
Synthesemethoden
N,N-Bis(3-pyridylmethyl)adriamycin is synthesized by modifying the structure of the well-known anticancer drug, doxorubicin. The synthesis involves the reaction of two molecules of doxorubicin with a linker molecule that contains two pyridine groups. The resulting compound is N,N-Bis(3-pyridylmethyl)adriamycin, which has two doxorubicin molecules linked together by a pyridine-containing linker.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(3-pyridylmethyl)adriamycin has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies of various types of cancer, including breast, lung, and colon cancer. N,N-Bis(3-pyridylmethyl)adriamycin has been shown to be effective in killing cancer cells by inducing DNA damage and inhibiting DNA synthesis. It has also been shown to be effective in inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
CAS-Nummer |
145785-64-4 |
|---|---|
Produktname |
N,N-Bis(3-pyridylmethyl)adriamycin |
Molekularformel |
C39H39N3O11 |
Molekulargewicht |
725.7 g/mol |
IUPAC-Name |
7-[4-[bis(pyridin-3-ylmethyl)amino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C39H39N3O11/c1-20-34(45)25(42(17-21-6-4-10-40-15-21)18-22-7-5-11-41-16-22)12-29(52-20)53-27-14-39(50,28(44)19-43)13-24-31(27)38(49)33-32(36(24)47)35(46)23-8-3-9-26(51-2)30(23)37(33)48/h3-11,15-16,20,25,27,29,34,43,45,47,49-50H,12-14,17-19H2,1-2H3 |
InChI-Schlüssel |
BCHRZIGRQLSNRO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |
Synonyme |
N,N-bis(3-pyridylmethyl)adriamycin YM 6 YM-6 YM6 doxorubicin analog |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide](/img/structure/B129837.png)
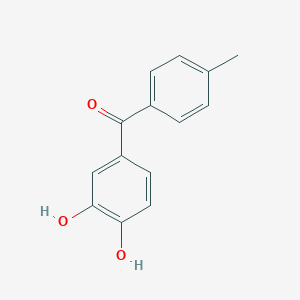
![5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B129842.png)

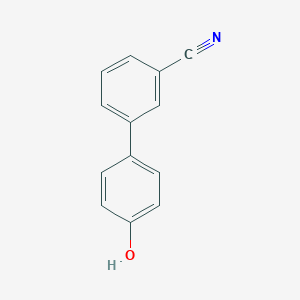
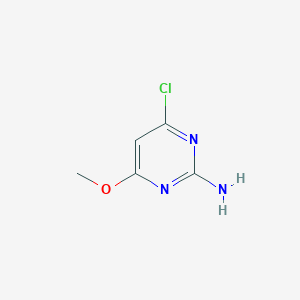
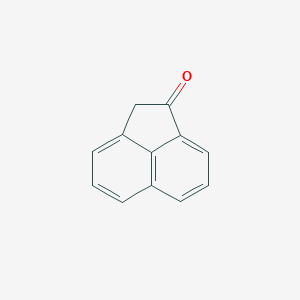
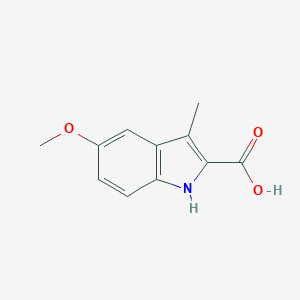
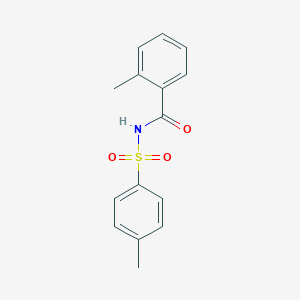
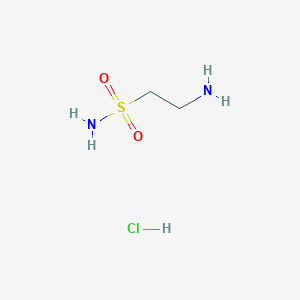
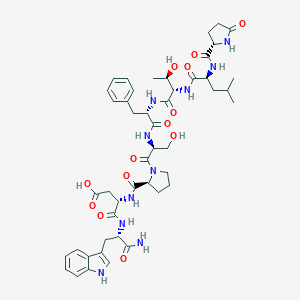
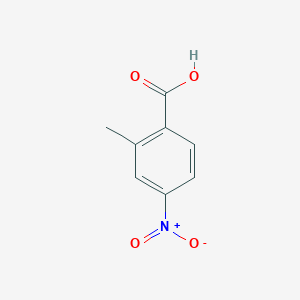
![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)
